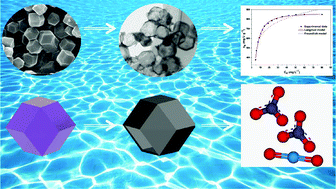Hollow cobalt sulfide for highly efficient uranium adsorption from aqueous solutions†
Inorganic Chemistry Frontiers Pub Date: 2019-09-18 DOI: 10.1039/C9QI00737G
Abstract
With the increasing and sustainable development of nuclear industry, it is of significant importance to develop efficient adsorbents with high adsorption capacity and selectivity for uranium. In this work, hollow Co3S4 was explored to remove radioactive uranium from aqueous solution. The equilibrium adsorption data were fitted well by the Langmuir model and the maximum adsorption capacity of 863.71 mg g−1 was obtained at pH ∼5.0. The adsorption kinetics result revealed that hollow Co3S4 could adsorb uranium very rapidly via a diffusion process. The study of its reusability by applying adsorption–desorption cycles was also conducted and showed that the hollow Co3S4 possesses good stability with a negligible capacity decrease after four cycles. In addition, the hollow adsorbent exhibited high removal efficiency in both deionized water and tap water, which indicates a promising potential for applications in the efficient separation of uranium from aqueous solutions.


Recommended Literature
- [1] The effect of different ligand substituents on the chemistry of a zinc–pyrazole anion host†
- [2] Complex behaviour of vacancy point-defects in SrRuO3 thin films
- [3] An N-linked disalicylaldehyde together with its caesium ion and dichloromethane sensing performances: ‘dual key & lock’ LMCT-enhanced fluorescence strategy†
- [4] A novel surfactant silica gel modified carbon paste electrode in micellar media for selective determination of diminazene aceturate in the presence of its stabilizer
- [5] Understanding deep dehydrogenation and cracking of n-butane on Ni(111) by a DFT study†
- [6] Multiple adsorption of tributyl phosphate molecule at the dyed-TiO2/electrolyte interface to suppress the charge recombination in dye-sensitized solar cell
- [7] Surface plasmon-enhanced zeolite catalysis under light irradiation and its correlation with molecular polarity of reactants†
- [8] Back cover
- [9] The computational prediction of Raman and ROA spectra of charged histidine tautomers in aqueous solution
- [10] Trinidad and Tobago. Annual Report of the Government Analyst for the year 1935










